molecular formula C8H10F3NO3 B13658743 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid

2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid

Cat. No.: B13658743
M. Wt: 225.16 g/mol
InChI Key: GRRFLCSUYNSJAW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H10F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a cyclopentane ring, which is further connected to a carboxylic acid group

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4(5)6(13)14/h4-5H,1-3H2,(H,12,15)(H,13,14)

InChI Key

GRRFLCSUYNSJAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with trifluoroacetic anhydride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce amine-substituted cyclopentane compounds.

Scientific Research Applications

2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound shares a similar cyclopentane structure but differs in the functional groups attached.

    2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another compound with trifluoromethyl substitution, but with a pyridine ring instead of cyclopentane.

Uniqueness: 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is unique due to the presence of both trifluoroacetamido and carboxylic acid groups on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic uses.

  • Molecular Formula : C₇H₈F₃N₁O₂
  • Molecular Weight : 199.13 g/mol
  • CAS Number : 50632-83-2

The biological activity of 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid is primarily attributed to its ability to mimic natural substrates and interact with various biological targets. The trifluoroacetamido group enhances lipophilicity and potentially influences binding affinity to target proteins.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentane carboxylic acids can inhibit bacterial growth, indicating potential as antimicrobial agents.
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Receptor Modulation : The compound may act as a bio-isostere for carboxylic acids, influencing receptor interactions and signaling pathways.

Study 1: Evaluation as a Bio-isostere

A study explored the use of cyclopentane derivatives as bio-isosteres for carboxylic acids. The results indicated that these derivatives could effectively replace carboxylic acid groups while maintaining similar biological activities. This suggests that 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid might serve as a viable alternative in drug design .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of cyclopentane derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, supporting the hypothesis that 2-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid may possess similar properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
Cyclopentane-1,3-dioneAntimicrobialInhibition of bacterial growth
Thiazolidine-4-carboxylic acid derivativesNeuraminidase InhibitorReduced viral replication
3-(3-(4-Chlorophenyl)sulfonamido)propanoic acidTP Receptor AntagonistComparable IC50 to parent compound

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